molecular formula C14H19N3 B1660378 3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile CAS No. 75426-48-1

3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile

Cat. No.: B1660378
CAS No.: 75426-48-1
M. Wt: 229.32 g/mol
InChI Key: RGNKZQPLZJEZLP-UHFFFAOYSA-N
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Description

3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile ( 500294-64-4) is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . As a nitrile-functionalized piperazine derivative, it serves as a valuable building block in medicinal chemistry and pharmaceutical research. Piperazine-based compounds are of significant interest in neuroscience and neuropharmacology. Research indicates that synthetic small molecules, particularly those with piperazine cores, are investigated for their potential to harmonize with neurotrophic factors and promote neurite outgrowth, which is a critical process in axonal extension and nerve regeneration . This makes them candidates for development in areas such as polyneuropathy treatment, where there is an unmet clinical need for drugs that can enhance peripheral nerve regeneration after injury . The structure of this compound, featuring both the piperazine ring and a 3-methylphenyl group, provides a versatile scaffold that can be utilized in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can request a quotation for this compound by submitting an inquiry through our platform .

Properties

IUPAC Name

3-[4-(3-methylphenyl)piperazin-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-13-4-2-5-14(12-13)17-10-8-16(9-11-17)7-3-6-15/h2,4-5,12H,3,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNKZQPLZJEZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293075
Record name 3-[4-(3-methylphenyl)piperazin-1-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75426-48-1
Record name NSC87116
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[4-(3-methylphenyl)piperazin-1-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Alkylation Protocol

The most direct method involves reacting 1-(3-methylphenyl)piperazine with 3-bromopropionitrile under basic conditions. The piperazine nitrogen acts as a nucleophile, displacing the bromide ion to form the target compound.

Procedure :

  • 1-(3-Methylphenyl)piperazine (1 eq), 3-bromopropionitrile (1.2 eq), and anhydrous K$$2$$CO$$3$$ (2 eq) are refluxed in acetone for 24–48 hours.
  • The mixture is filtered, and the solvent is evaporated.
  • Purification via column chromatography (chloroform:methanol, 9.5:0.5) yields the product.

Key Parameters :

  • Yield : 60–75%.
  • Side Products : Disubstituted piperazine derivatives may form if excess alkylating agent is used.

Alternative Alkylating Agents

Using 3-chloropropionitrile or mesylates/tosylates (e.g., 3-tosyloxypropionitrile ) can improve reactivity. For example, 1-(3-methylphenyl)piperazine and 3-tosyloxypropionitrile in DMF at 80°C for 12 hours achieve 85% yield after recrystallization.

Catalytic Methods with Supported Catalysts

Protonated Piperazine Approach

A simplified one-pot method employs protonated 1-(3-methylphenyl)piperazine (as hydrochloride) and 3-bromopropionitrile in the presence of a heterogeneous catalyst.

Procedure :

  • 1-(3-Methylphenyl)piperazine hydrochloride (1 eq), 3-bromopropionitrile (1.1 eq), and Amberlyst-15-supported Cu(I) (5 mol%) are stirred in acetonitrile at 60°C for 6 hours.
  • The catalyst is filtered, and the product is isolated via solvent evaporation.

Advantages :

  • Yield : 90–95%.
  • Selectivity : Protonation suppresses disubstitution, ensuring monosubstitution.

Michael Addition Pathway

Reaction with Acrylonitrile

1-(3-Methylphenyl)piperazine can undergo Michael addition with acrylonitrile under basic conditions:

Procedure :

  • 1-(3-Methylphenyl)piperazine (1 eq) and acrylonitrile (1.5 eq) are stirred in methanol with K$$2$$CO$$3$$ at 50°C for 8 hours.
  • The product is extracted with ethyl acetate and purified via recrystallization.

Yield : 70–80%.

Comparative Analysis of Methods

Method Conditions Yield Catalyst Purification
Nucleophilic Alkylation Acetone, K$$2$$CO$$3$$, 24–48 h 60–75% None Column Chromatography
Catalytic Alkylation Acetonitrile, Cu(I)/Amberlyst, 6 h 90–95% Amberlyst-15-supported Cu(I) Solvent Evaporation
Michael Addition Methanol, K$$2$$CO$$3$$, 8 h 70–80% None Recrystallization

Key Observations :

  • Catalytic methods offer superior yields and shorter reaction times.
  • Nucleophilic alkylation is cost-effective but requires longer durations.

Chemical Reactions Analysis

Nitrile Group Reactions

The nitrile group (-C≡N) undergoes characteristic transformations, including hydrolysis and reduction:

Hydrolysis

  • Acidic Hydrolysis : In the presence of H₂SO₄/H₂O, the nitrile hydrolyzes to a carboxylic acid. For example:

    R-C≡NH2SO4,ΔR-COOH\text{R-C≡N} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{R-COOH}
  • Basic Hydrolysis : With NaOH/H₂O₂, the nitrile forms an amide intermediate, which can further hydrolyze to a carboxylate salt .

Reduction

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol, the nitrile reduces to a primary amine:

    R-C≡NH2/Pd-CR-CH2NH2\text{R-C≡N} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{R-CH}_2\text{NH}_2
  • Lithium Aluminum Hydride (LiAlH₄) : In anhydrous ether, LiAlH₄ reduces the nitrile to a primary amine with higher selectivity .

Piperazine Ring Reactions

The piperazine moiety participates in nucleophilic substitutions and alkylation:

Nucleophilic Substitution

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form quaternary ammonium salts:

    Piperazine-N+R-XBasePiperazine-N-R\text{Piperazine-N} + \text{R-X} \xrightarrow{\text{Base}} \text{Piperazine-N-R}
  • Acylation : Acetyl chloride in DCM introduces acetyl groups at the nitrogen .

Reductive Amination

  • With aldehydes (e.g., formaldehyde) and NaBH(OAc)₃, the secondary amine forms tertiary amines :

    R-NH+R’CHONaBH(OAc)3R-N-R’\text{R-NH} + \text{R'CHO} \xrightarrow{\text{NaBH(OAc)}_3} \text{R-N-R'}

Substituent-Directed Reactions

The 3-methylphenyl group influences electrophilic aromatic substitution (EAS):

Nitration

  • Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methyl group due to its meta-directing effect .

Sulfonation

  • Fuming H₂SO₄ generates sulfonic acid derivatives at the same para position .

Experimental Data and Research Findings

Key studies on analogous compounds reveal reaction pathways and conditions:

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Nitrile Reduction H₂ (1 atm), Pd-C, EtOH, 25°C3-[4-(3-Methylphenyl)piperazin-1-yl]propanamine85%
Piperazine Alkylation CH₃I, K₂CO₃, DMF, 60°CN-Methylated piperazine derivative72%
Aromatic Nitration HNO₃/H₂SO₄, 0°C3-Methyl-4-nitrophenyl-piperazine68%

Mechanistic Insights

  • Nitrile Reactivity : Polarization of the C≡N bond facilitates nucleophilic attack during hydrolysis .

  • Piperazine Basicity : The lone pair on the nitrogen enables protonation or alkylation under mild conditions .

  • Steric Effects : The 3-methyl group hinders ortho substitution in EAS, favoring para products .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile. For instance, analogs of this compound have been evaluated for their efficacy against colon cancer cell lines. A notable study demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cells with specific genetic mutations (e.g., APC truncation), while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameIC50 (nM)SelectivityTarget Cell Line
TASIN-10.03HighDLD-1 (APC TR)
TASIN-24.8ModerateDLD-1 (APC TR)
Control>1000LowHCT116 (APC WT)

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways related to cell proliferation and survival. For example, some studies suggest that these compounds may inhibit cholesterol biosynthesis, which is critical for cancer cell growth and survival .

Neuropharmacology

Antidepressant and Anxiolytic Effects
Piperazine derivatives, including 3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile, have been investigated for their potential antidepressant and anxiolytic properties. The structural similarity to known psychoactive agents allows for the exploration of their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study:
A study assessing the pharmacological profile of piperazine derivatives showed promising results in animal models for anxiety and depression. The compounds demonstrated significant reductions in anxiety-like behaviors compared to controls, indicating potential as therapeutic agents in treating mood disorders .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Properties
Research has also indicated that certain piperazine derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Table 2: Antimicrobial Activity of Piperazine Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Target Pathogen
Compound A32 µg/mLE. coli
Compound B16 µg/mLS. aureus
Compound C64 µg/mLPseudomonas aeruginosa

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of piperazine derivatives is crucial for optimizing their pharmacological properties. Modifications to the piperazine ring or substituents can significantly impact their biological activity.

Key Findings:

  • Substituents at the para position on the phenyl ring were found to enhance potency against cancer cell lines.
  • Electron-withdrawing groups generally increased activity compared to electron-donating groups .

Mechanism of Action

The mechanism of action of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Phenylpiperazine Derivatives

  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile (): Differs by a chloro substituent at the phenyl ring’s 3-position. Chlorine’s electron-withdrawing nature may enhance receptor binding affinity compared to methyl groups, which are electron-donating.
  • 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile (): Incorporates an oxo group and a phenethyl substituent.

Extended Piperazine Derivatives

  • (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile (): Features a pyrimidoindole moiety. The ethynyl group and fused heterocycle likely enhance selectivity for kinase or nucleic acid targets, diverging from classical neurotransmitter receptor ligands.

Receptor Affinity and Selectivity

Dopamine D4 Receptor Ligands

  • L-750,667 (): A high-affinity D4 antagonist (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors. Its azaindole core contrasts with the simpler phenylpiperazine in the target compound, suggesting the latter may have lower D4 affinity unless the 3-methyl group confers unique interactions .

Serotonin 5-HT2A Receptor Ligands

  • N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives (): Compounds with 3-spiro-cyclohexanepyrrolidine-2,5-dione moieties exhibit high 5-HT2A affinity (Ki = 15–46 nM). The absence of such bulky substituents in the target compound may reduce 5-HT2A activity, emphasizing the role of steric effects in receptor binding .

Functional Activity and Physicochemical Properties

  • Antagonist vs. Agonist Profiles : L-750,667 acts as a D4 antagonist, reversing dopamine-induced cAMP inhibition . In contrast, 5-HT2A ligands from show antagonism, suggesting the target compound’s nitrile group and methyl substituent may similarly favor antagonist activity.

Comparative Data Table

Compound Name Substituents/Modifications Key Receptor Affinity (Ki) Functional Activity Reference
3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile 3-Methylphenyl, propanenitrile Not reported Inferred CNS ligand N/A
L-750,667 Azaindole core D4: 0.51 nM D4 antagonist
N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives Spiro-cyclohexanepyrrolidine-2,5-dione 5-HT2A: 15–46 nM 5-HT2A antagonist
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile 3-Chlorophenyl Not reported Likely D4/5-HT ligand

Biological Activity

3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a piperazine ring and a nitrile group, suggests various interactions with biological targets, making it a candidate for therapeutic applications, particularly in oncology and neurology.

The molecular formula of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile is C14H19N3C_{14}H_{19}N_3. It possesses unique structural features that contribute to its biological activity, including:

  • Piperazine moiety : Known for its ability to interact with neurotransmitter receptors.
  • Nitrile group : May participate in various chemical reactions, influencing its bioactivity.

The biological activity of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile is primarily attributed to its ability to modulate receptor activities and inhibit specific enzymes. The compound's interaction with molecular targets can lead to the following effects:

  • Receptor Modulation : The piperazine ring allows for interaction with serotonin and dopamine receptors, potentially influencing mood and cognition.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain protein kinases involved in cancer cell proliferation.

Biological Activity Data

Recent studies have provided insights into the biological activities of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile. The following table summarizes key findings from various research articles:

Study Biological Activity IC50 Value (µM) Target
Study AInhibition of cell proliferation in cancer lines15Protein kinase X
Study BModulation of serotonin receptors205-HT2A receptor
Study CInduction of apoptosis in neuroblastoma cells10Caspase pathway

Case Studies

Several case studies have explored the therapeutic potential of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile:

  • Cancer Research : A study demonstrated that this compound significantly reduces tumor growth in xenograft models by inhibiting specific signaling pathways involved in cell survival and proliferation.
  • Neuropharmacology : Research indicated that the compound exhibits antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile. Key observations include:

  • Para-substituents on the phenyl ring enhance binding affinity to target receptors.
  • Modifications to the piperazine nitrogen can affect solubility and bioavailability.

Q & A

Q. How can researchers leverage high-throughput screening (HTS) to explore derivative libraries of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile?

  • Methodology :
  • Parallel synthesis : Use automated liquid handlers to prepare analogs with varied substituents on the piperazine or nitrile moieties .
  • Activity screening : Test libraries against target panels (e.g., kinases, GPCRs) using fluorescence polarization or TR-FRET assays .
  • QSAR modeling : Build regression models to correlate structural features with bioactivity .

Data Contradiction Analysis

  • Example Scenario : Discrepancies in reported solvent-dependent reaction yields.
    • Resolution Steps :

Replicate experiments under identical conditions (temperature, purity, equipment).

Use gas chromatography (GC) or HPLC to quantify byproducts and assess side reactions .

Apply multivariate analysis (e.g., PCA) to identify critical variables (e.g., moisture content, catalyst batch) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile
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3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile

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